2,4-Difluorobenzophenone
Overview
Description
2,4-Difluorobenzophenone is a fluorinated benzophenone derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss 2,4-difluorobenzophenone, they do provide insights into the synthesis, structure, and properties of related fluorinated aromatic compounds, which can be informative for understanding 2,4-difluorobenzophenone.
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives often involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone, where 2,6-difluorophenyllithium reacts with 2-sulfobenzoic acid cyclic anhydride . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods may offer versatile pathways to synthesize 2,4-difluorobenzophenone by adapting the fluorination pattern and functional group positions.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of various fluorinated phosphine derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Although not directly related to 2,4-difluorobenzophenone, these techniques are applicable for analyzing its molecular structure.
Chemical Reactions Analysis
Fluorinated benzophenones can undergo a variety of chemical reactions. For example, 4-sulpho-2,3,5,6-tetrafluorobenzoic acid can react with different reagents to yield chlorinated, methylated, and anilide derivatives . These reactions demonstrate the reactivity of fluorinated aromatic compounds and suggest that 2,4-difluorobenzophenone could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzophenones are influenced by the presence of fluorine atoms. The synthesis and properties of 4,4'-difluorobenzophenone, a closely related compound to 2,4-difluorobenzophenone, have been reviewed, highlighting its importance as a fine chemical product and pharmaceutical intermediate . The physico-chemical properties, such as melting point, boiling point, and solubility, are key characteristics that can be studied for 2,4-difluorobenzophenone.
Scientific Research Applications
Synthesis and Chemical Properties
2,4-Difluorobenzophenone is a significant fluorine-containing fine chemical product and pharmaceutical intermediate. It has diverse synthesis methods, such as the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method, among others. These methods have been explored for their efficiency in synthesizing 2,4-Difluorobenzophenone, considering its physico-chemical and spectral properties (Hen, 2014).
Applications in Polymer Synthesis
2,4-Difluorobenzophenone plays a role in the synthesis of high-performance polymers. These polymers, due to their solubility and thermal properties, are utilized in engineering plastics and membrane materials. An example includes its use in polycondensation reactions with various compounds to produce polymers with excellent thermal properties and potential applications in optical waveguides (Xiao et al., 2003).
Electro-Optical Properties
In the field of liquid crystals, 2,4-Difluorobenzophenone has been investigated for its impact on the electro-optical and dielectric properties of polymer-stabilized blue phase liquid crystals. It effectively reduces the operation voltage and decreases the ionic concentration in these systems, suggesting its potential as an ion-suppressor to enhance electro-optical response (Wu et al., 2017).
Solubility and Thermodynamic Properties
The solubility of 2,4-Difluorobenzophenone in various solvents and its thermodynamic properties have been extensively studied. This research is vital for understanding its dissolution behavior and for the design of new synthetic routes. The study includes the examination of solvent properties like polarity, hydrogen bonding, and cohesive energy density (Li et al., 2020).
Electronic and Structural Studies
Studies on the electronic properties and structural dynamics of crystals containing 2,4-Difluorobenzophenone, such as its phase transition behaviors and internal rotation dynamics, provide insights into its potential applications in advanced materials and electronic devices (Nakayama et al., 1995).
Catalysis and Reaction Mechanisms
Research has also been conducted on the catalysis of 2,4-Difluorobenzophenone synthesis, such as using acidic imidazolium chloroaluminate ionic liquid, which offers an efficient and high-yield method (Lichun & Ming-hui, 2009). Additionally, the mechanisms of electrochemical reduction andcarboxylation involving halogenated benzophenones, including difluorobenzophenones, have been explored. These studies contribute to understanding the electroreduction mechanisms in different solvents and the formation of specific compounds under controlled conditions (Isse et al., 2002).
Safety And Hazards
2,4-Difluorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(2,4-difluorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHMSTHFVFIPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234139 | |
Record name | 2,4-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorobenzophenone | |
CAS RN |
85068-35-5 | |
Record name | (2,4-Difluorophenyl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NKN93YU9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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